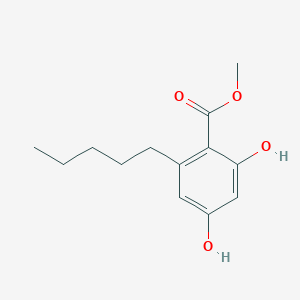

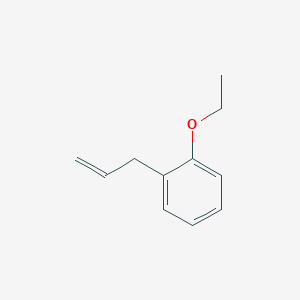

3-(2-エトキシフェニル)-1-プロペン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Ethoxyphenyl)-1-propene” has been reported in the literature. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo .科学的研究の応用

ヘテロ環化反応と医薬品化学

この化合物は、アミノアゾールとのヘテロ環化反応に使用され、医薬品化学において重要なさまざまなヘテロ環構造を形成します 。アミノアゾールにおけるアザ基の性質は、β-アミノ化反応のレジオ選択性に影響を与え、ピラゾロ[3,4-b]ピリジンとアゾロ[1,5-a]-および[4,3-a]-ピリミジン系などの異性体の形成につながります。これらの構造は、潜在的な薬理学的特性のためにしばしば追求されます。

カスケード反応における触媒と溶媒

触媒と溶媒の存在下、"3-(2-エトキシフェニル)-1-プロペン"は、複雑な有機分子の合成に不可欠なカスケード反応を受けます 。触媒と溶媒の選択は、これらの反応の方向と結果に大きな影響を与える可能性があり、新しい合成方法の開発に不可欠です。

立体選択的合成

この化合物中のアルコキシ置換基は、マイケル付加体の立体選択的合成において重要な役割を果たします 。これは、特に、特定のキラル特性を持つ薬物の作成に適用される、エナンチオマー的に純粋な化合物の製造において重要です。

構造決定と分析

この化合物は、1Hおよび13C NMR分光法とX線回折分析によって構造が確立された新規化合物の合成の前駆体としても使用されます 。このアプリケーションは、分子構造の理解が重要な構造化学の分野において基本的なものです。

チオキソチアゾリジン-4-オンにおけるキラリティ誘導

“3-(2-エトキシフェニル)-1-プロペン”誘導体は、3-N-(2-アルコキシアリール)-2-チオキソチアゾリジン-4-オンの合成においてキラリティを誘導するために使用されます 。これらの化合物は、キラル薬の開発に不可欠なC2軸のキラリティを持っています。

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.

Biochemical Pathways

For instance, certain indole derivatives have been found to induce RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .

Pharmacokinetics

A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, showed that it was metabolized by rat liver microsomes, suggesting potential hepatic metabolism .

Result of Action

For instance, certain indole derivatives have been found to inhibit the enzyme MAO-B , and others have been shown to affect neural excitability .

Action Environment

For instance, a study on the control of Egyptian broomrape in tomatoes found that the efficacy of certain sulfonylurea herbicides was influenced by application methods and timing .

生化学分析

Biochemical Properties

3-(2-Ethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.

Cellular Effects

The effects of 3-(2-Ethoxyphenyl)-1-propene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Additionally, 3-(2-Ethoxyphenyl)-1-propene can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 3-(2-Ethoxyphenyl)-1-propene exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, leading to their inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can disrupt normal cellular functions and lead to altered cell behavior. Additionally, 3-(2-Ethoxyphenyl)-1-propene can interact with DNA, causing changes in gene expression that contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Ethoxyphenyl)-1-propene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells . Studies have shown that 3-(2-Ethoxyphenyl)-1-propene can degrade into various metabolites, which may have different biological activities. The long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 3-(2-Ethoxyphenyl)-1-propene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant biological changes . For instance, high doses of 3-(2-Ethoxyphenyl)-1-propene have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of dosage considerations in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

3-(2-Ethoxyphenyl)-1-propene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell. The involvement of 3-(2-Ethoxyphenyl)-1-propene in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(2-Ethoxyphenyl)-1-propene within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 3-(2-Ethoxyphenyl)-1-propene can influence its biological activity, as the concentration of the compound in different cellular compartments can affect its interactions with biomolecules.

Subcellular Localization

The subcellular localization of 3-(2-Ethoxyphenyl)-1-propene is an important factor in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and influence its biological effects. For example, the presence of 3-(2-Ethoxyphenyl)-1-propene in the nucleus can facilitate its interaction with DNA and transcription factors, leading to changes in gene expression.

特性

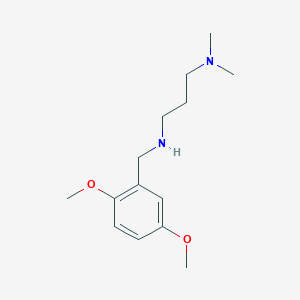

IUPAC Name |

1-ethoxy-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELCSAEYLPLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561298 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-31-5 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。